(1R)-1-(pyrimidin-4-yl)ethan-1-ol
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Overview
Description
(1R)-1-(pyrimidin-4-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrimidine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(pyrimidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1R)-1-(pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic benefits.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(pyrimidin-4-yl)ethan-1-ol, differing in stereochemistry.
(1R)-1-(pyrimidin-4-yl)propan-1-ol: A similar compound with an additional carbon in the alkyl chain.
(1R)-1-(pyridin-4-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties. Its unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
31415-76-6 |
---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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